![molecular formula C12H21N5 B13793673 4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine is a chemical compound with the molecular formula C12H21N5 and a molecular weight of 235.33 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a pyridine ring, making it a valuable molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions and protection-deprotection strategies to ensure high yields and purity.
化学反応の分析
Types of Reactions
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s piperidine and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting or activating specific biological processes. detailed studies on its exact mechanism are still ongoing .
類似化合物との比較
Similar Compounds
Piperazine derivatives: These compounds share the piperidine ring structure and are known for their wide range of biological activities.
Pyridazine derivatives: These compounds contain a pyridine ring and exhibit various pharmacological activities.
Uniqueness
4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine is unique due to its combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H21N5 |
|---|---|
分子量 |
235.33 g/mol |
IUPAC名 |
4-N-(2-piperidin-3-ylethyl)pyridine-3,4,5-triamine |
InChI |
InChI=1S/C12H21N5/c13-10-7-16-8-11(14)12(10)17-5-3-9-2-1-4-15-6-9/h7-9,15H,1-6,13-14H2,(H,16,17) |
InChIキー |
GVLVCLCTGQHOMS-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CCNC2=C(C=NC=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


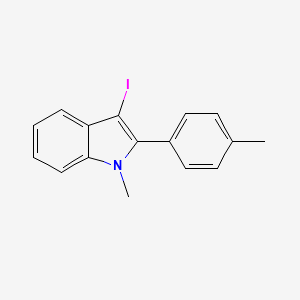
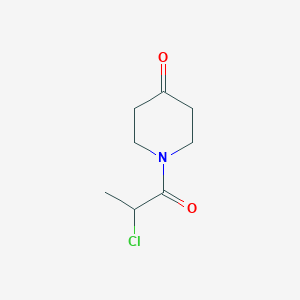
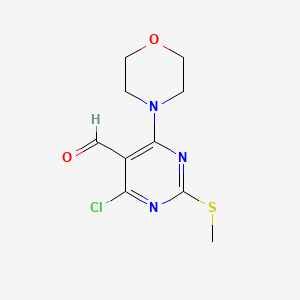
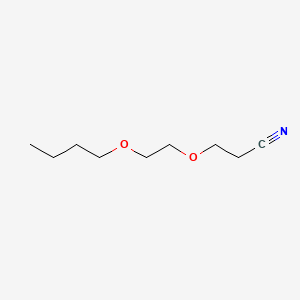
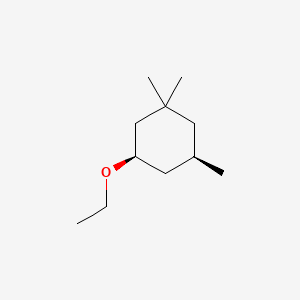
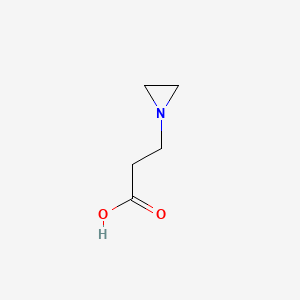
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
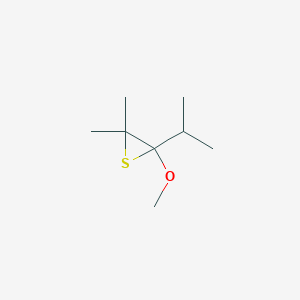
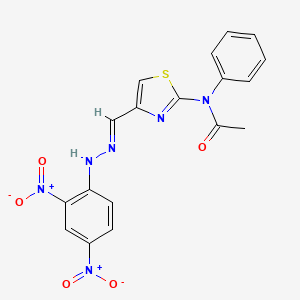
![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
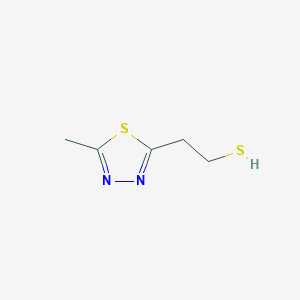
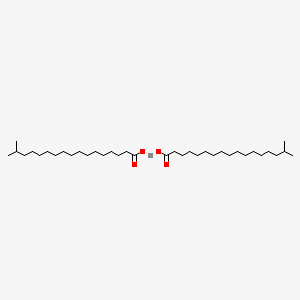
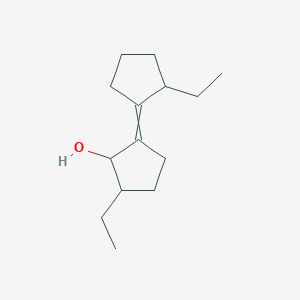
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
